molecular formula C11H14O B2548831 1-(4-Cyclopropylphenyl)ethan-1-ol CAS No. 40641-97-2

1-(4-Cyclopropylphenyl)ethan-1-ol

Cat. No.: B2548831
CAS No.: 40641-97-2
M. Wt: 162.232
InChI Key: LZHKFTHKIYPMTD-UHFFFAOYSA-N
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Description

1-(4-Cyclopropylphenyl)ethan-1-ol is an organic compound with the molecular formula C₁₁H₁₄O. It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety.

Preparation Methods

The synthesis of 1-(4-Cyclopropylphenyl)ethan-1-ol typically involves the following steps:

    Reduction: The reduction of the intermediate product to form the ethan-1-ol moiety can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Industrial Production: Industrial-scale production may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Cyclopropylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to a ketone using oxidizing agents like chromic acid (H₂CrO₄).

    Esterification: The hydroxyl group can react with carboxylic acids to form esters in the presence of an acid catalyst.

    Substitution: The aromatic ring may undergo substitution reactions with appropriate reagents depending on the reaction conditions.

Scientific Research Applications

1-(4-Cyclopropylphenyl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: Due to its structural features, it is explored for potential therapeutic applications, including as a precursor for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique properties make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which 1-(4-Cyclopropylphenyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the hydroxyl group can participate in hydrogen bonding, affecting the overall reactivity and interaction with biological molecules .

Comparison with Similar Compounds

1-(4-Cyclopropylphenyl)ethan-1-ol can be compared with similar compounds such as:

    1-(4-Methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of a cyclopropyl group.

    1-(4-Ethylphenyl)ethan-1-ol: Contains an ethyl group in place of the cyclopropyl group.

    1-(4-Propylphenyl)ethan-1-ol: Features a propyl group instead of the cyclopropyl group.

Properties

IUPAC Name

1-(4-cyclopropylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8(12)9-2-4-10(5-3-9)11-6-7-11/h2-5,8,11-12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHKFTHKIYPMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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